
3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine, commonly known as CF3MOR, is a heterocyclic organic compound with a morpholine ring and a trifluoromethyl group attached to it. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of CF3MOR is still under investigation. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or receptors involved in cancer cell proliferation or serotonin reuptake.
Biochemical and Physiological Effects:
CF3MOR has been reported to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of neurotransmitter levels in the brain. However, further studies are needed to fully understand the effects of CF3MOR on the human body.
Advantages and Limitations for Lab Experiments
CF3MOR has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in medicinal chemistry and drug discovery. However, the compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on the human body.
Future Directions
There are several future directions for the study of CF3MOR, including the investigation of its potential as a therapeutic agent for cancer and mental health disorders, as well as the development of new synthesis methods and analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action and effects of CF3MOR on the human body.
Synthesis Methods
The synthesis of CF3MOR can be achieved through several methods, including the reaction of 4-chlorophenyl isocyanate with trifluoromethyl morpholine or the reaction of 4-chloroaniline with trifluoromethyl morpholine oxide. These methods have been reported to yield high purity and yield of CF3MOR.
Scientific Research Applications
CF3MOR has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. CF3MOR has also been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and has shown promising results in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
(3S)-3-(4-chlorophenyl)-3-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-3-1-8(2-4-9)10(11(13,14)15)7-17-6-5-16-10/h1-4,16H,5-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIZIBYYRFWBMP-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)(C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@](N1)(C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)
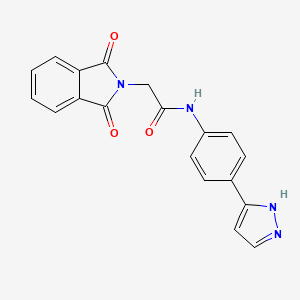
![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)

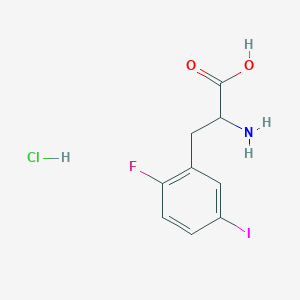
![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)
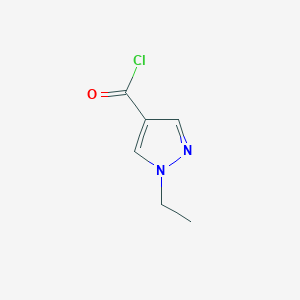
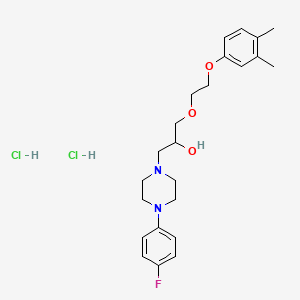
![N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2420189.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2420192.png)
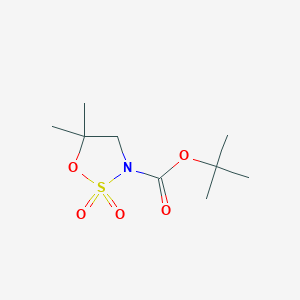
![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide](/img/structure/B2420194.png)
![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)